Isopropyl acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of isopropyl acetoacetate involves key methodologies that ensure the production of this compound with high purity and yield. Notably, the literature highlights the importance of catalytic systems and reaction conditions in optimizing the synthesis process. For instance, isoxazolone derivatives, which show significant biological and medicinal properties, are synthesized through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions, showcasing the versatility of acetoacetate derivatives in chemical synthesis (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of isopropyl acetoacetate plays a pivotal role in its reactivity and application in chemical synthesis. Its structure, characterized by the presence of both ester and keto functional groups, allows for a variety of chemical transformations. The compound's ability to participate in reactions as both an electrophile and nucleophile underpins its utility in organic synthesis and the production of complex molecules.
Chemical Reactions and Properties
Isopropyl acetoacetate is involved in numerous chemical reactions, including esterification, condensation, and Michael addition, attributable to its functional groups. These reactions are fundamental in the synthesis of heterocyclic compounds and other organic materials. The compound's reactivity with different reagents under specific conditions highlights its significance in synthetic chemistry and material science.
Physical Properties Analysis
The physical properties of isopropyl acetoacetate, such as boiling point, melting point, and solubility in various solvents, are crucial for its application in chemical synthesis and industrial processes. Understanding these properties is essential for the design and optimization of reaction conditions, ensuring efficient production and application of the compound.
Chemical Properties Analysis
The chemical properties of isopropyl acetoacetate, including its stability under various conditions, reactivity with different chemical reagents, and participation in catalytic cycles, are central to its utility in organic synthesis. Studies focusing on these properties provide insights into the mechanisms of reactions involving isopropyl acetoacetate and pave the way for the development of new synthetic methodologies and materials.
Scientific Research Applications
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Methods of Application/Experimental Procedures : The nanocarrier is developed based on poly (N-isopropyl acrylamide)—allyl acetoacetate grafted MoS2 nanosheets . The obtained polymer is modified with methoxy poly (ethylene glycol) and folic acid to enable enhanced adsorption of doxorubicin . The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis . The effect of main experimental parameters on the doxorubicin adsorption are investigated and the maximum adsorption capacity is obtained at pH=8, contact time=15 min, and temperature=50 °C .
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Results/Outcomes : The results indicated that the doxorubicin release was considerably accelerated at a simulated cancer fluids (pH=5.6) in contrast to simulated human blood fluids (pH=7.4) . Also, the cytotoxicity of the obtained nanocarrier was evaluated via MTT assay against KB cancer cell lines . The doxorubicin release and subsequent induction of apoptosis enhanced after near infrared irradiation, indicating that this nanocarrier can be employed as a dual responsive drug delivery system, with controlled drug release through near infrared irradiation and pH . The adsorption data followed the Langmuir isotherm model with a maximum adsorption capacity of 16.83 mg g−1 . Kinetic studies revealed that the adsorption process was fitted with the pseudo-second-order model .
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- Application Summary : Isopropyl acetoacetate is involved in the production of biofuels and biochemicals in cyanobacteria . Acetyl-CoA, an activated carrier of two carbon units, is an important precursor of biosynthetic products such as amino acids and fatty acids . Acetyl-CoA can be converted into many industrially useful biochemicals .
- Methods of Application/Experimental Procedures : Cyanobacteria, as photosynthetic bacteria, can generate energy and carbon sources directly from sunlight and atmospheric carbon dioxide . With the aid of genetic engineering, heterologous enzymes and/or pathways have been introduced into cyanobacteria, enabling the production of various biofuels and biochemicals .
- Results/Outcomes : By utilizing cyanobacteria as production hosts, biofuels and biochemicals can be produced directly from carbon dioxide, and ultimately carbon dioxide fixation by cyanobacteria can help reduce atmospheric carbon dioxide concentration, alleviating global warming and air pollution .
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- Application Summary : Isopropyl acetoacetate can be used as a reactant to synthesize Isopropyl 2-acetyl-3-phenyl-2-propenoate via Knoevenagel reaction in the presence of Ti (O-i-Pr) 4 . It can also be used to synthesize substituted 1,4-dihydropyridines by reacting with cinnamaldehydes and primary amines .
- Methods of Application/Experimental Procedures : The synthesis involves specific chemical reactions under controlled conditions .
- Results/Outcomes : The synthesized compounds can be used for various purposes in analytical chemistry .
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- Application Summary : Isopropyl acetoacetate is used in the agriculture industry, particularly in the production of agrochemicals .
- Methods of Application/Experimental Procedures : It is used in the synthesis of various agrochemicals that are used to protect crops and enhance their growth .
- Results/Outcomes : The use of isopropyl acetoacetate in the production of agrochemicals contributes to improved crop yield and protection against pests .
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- Application Summary : Isopropyl acetoacetate is used in the veterinary medicine industry .
- Methods of Application/Experimental Procedures : It is used in the formulation of various veterinary drugs and treatments .
- Results/Outcomes : The use of isopropyl acetoacetate in veterinary medicine contributes to improved animal health and treatment of various diseases .
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- Application Summary : Isopropyl acetoacetate is widely utilized in the formulation of hair care products, perfumes, and skincare items .
- Methods of Application/Experimental Procedures : It is used as a solvent in cosmetic formulations, helping to dissolve or disperse the components of the product .
- Results/Outcomes : The use of isopropyl acetoacetate in cosmetics contributes to the effectiveness of the products and enhances their sensory properties .
Safety And Hazards
Isopropyl Acetoacetate is classified as a combustible liquid and causes skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought .
Future Directions
The future outlook for the Isopropyl Acetoacetate market is promising . The market is expected to experience significant growth due to increasing demand for pharmaceuticals and pigments in various industries . The expanding organic synthesis industry is also contributing to the market growth . The growing awareness regarding sustainable and eco-friendly chemicals is boosting the demand for Isopropyl Acetoacetate .
properties
IUPAC Name |
propan-2-yl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRWAJDFKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060253 | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isopropyl acetoacetate | |
CAS RN |
542-08-5 | |
Record name | Isopropyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38GTB2C6XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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